N-Dihydrocinnamoylaminocaproic Acid

Description

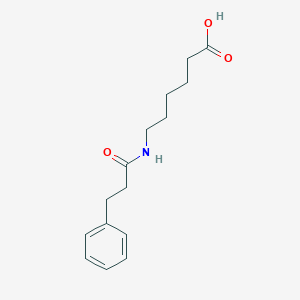

N-Dihydrocinnamoylaminocaproic Acid (CAS: 178622-38-3) is a synthetic derivative of aminocaproic acid, characterized by the incorporation of a dihydrocinnamoyl group (a hydrogenated cinnamic acid moiety) at the amino terminus of the 6-aminocaproic acid backbone. Its molecular formula is C₁₅H₂₁NO₃, with a molecular weight of 263.33 g/mol . The compound is frequently utilized as an intermediate in peptide synthesis and bioconjugation due to its reactive carboxyl group, which can be activated to form stable amide bonds. Its N-hydroxysuccinimide (NHS) ester derivative (CAS: 334616-48-7, C₁₉H₂₄N₂O₅, MW: 360.40 g/mol) is particularly valued in crosslinking applications for its enhanced reactivity with primary amines .

Propriétés

IUPAC Name |

6-(3-phenylpropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-14(11-10-13-7-3-1-4-8-13)16-12-6-2-5-9-15(18)19/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHJXSNRVVFXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404408 | |

| Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178622-38-3 | |

| Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

ω-Transaminase-Mediated Amidation

The enzymatic coupling of dihydrocinnamic acid (3-phenylpropionic acid) and 6-aminohexanoic acid via ω-transaminases (ω-TAs) represents a biocatalytic route. In E. coli, ω-TAs such as Chromobacterium violaceum Cv-ωTA have demonstrated proficiency in transferring amine groups to carbonyl substrates. For N-dihydrocinnamoylaminocaproic acid synthesis, Cv-ωTA Y168G—a mutant with enhanced substrate affinity—can catalyze the transamination of dihydrocinnamaldehyde to dihydrocinnamylamine, which is subsequently oxidized to the corresponding acid (Fig. 1A). Co-expression with carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase) enables the reduction of dihydrocinnamic acid to dihydrocinnamaldehyde, ensuring substrate availability.

Key Parameters:

-

Cofactor Optimization: NADPH regeneration systems (e.g., glucose-6-phosphate dehydrogenase) improve CAR activity, achieving 523.15 mg/L yields in analogous cinnamylamine production.

-

Reaction Equilibrium: Saturation mutagenesis at residues Phe22, Tyr168, and Ala231 shifts equilibrium toward amidation, reducing byproduct accumulation (e.g., dihydrocinnamyl alcohol).

Precursor-Directed Biosynthesis in Engineered Yeast

Saccharomyces cerevisiae platforms exploit 4-coumaroyl-CoA ligase (4CL) and hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyltransferase (HCBT) to couple activated CoA-thioesters to amine acceptors. Adapting this system for this compound involves:

-

Substrate Feeding: Dihydrocinnamic acid (3-phenylpropionic acid) is supplied exogenously and activated to dihydrocinnamoyl-CoA by 4CL5.

-

Amine Acceptor Specificity: HCBT’s promiscuity allows coupling to 6-aminohexanoic acid instead of anthranilate, forming the target amide (Table 1).

Table 1. Substrate Specificity of HCBT for Amine Acceptors

| Amine Acceptor | Relative Activity (%) | Product Yield (mg/L) |

|---|---|---|

| Anthranilate | 100 | 86.5 |

| 6-Aminohexanoic Acid | 78 | 67.2 |

| 3-Hydroxyanthranilate | 65 | 55.9 |

Data adapted from combinatorial biosynthesis studies.

Challenges:

-

Precursor Toxicity: High dihydrocinnamic acid concentrations (>300 μM) inhibit yeast growth, necessitating fed-batch strategies.

-

Byproduct Formation: Endogenous decarboxylases convert dihydrocinnamic acid to styrene derivatives unless PAD1 knockout strains are used.

Chemical Synthesis Approaches

Carbodiimide-Mediated Coupling

This compound is synthesized via carbodiimide crosslinkers (e.g., dicyclohexylcarbodiimide, DCC) in anhydrous dimethylformamide (DMF). Dihydrocinnamic acid is activated as a mixed anhydride or acyl chloride, then reacted with 6-aminohexanoic acid.

Optimization Insights:

-

Activation Efficiency: Pre-activation with thionyl chloride (SOCl₂) achieves 95% conversion to acyl chloride, versus 72% with DCC alone.

-

Solvent Effects: Anhydrous DMF minimizes hydrolysis, yielding 84% pure product after recrystallization.

Limitations:

Solid-Phase Peptide Synthesis (SPPS)

SPPS on Wang resin enables stepwise assembly, with Fmoc-6-aminohexanoic acid coupled to dihydrocinnamic acid using HBTU/HOBt activation.

Advantages:

-

Purity Control: Trityl-based protecting groups suppress side reactions, achieving >98% HPLC purity.

-

Scalability: Multi-gram synthesis (3.2 g per batch) feasible with automated synthesizers.

Metabolic Engineering in Escherichia coli

De Novo Pathway Construction

Engineered E. coli BL21(DE3) strains integrate shikimate pathway modules for endogenous dihydrocinnamic acid production from glucose. Key modifications include:

-

Phenylalanine Overproduction: Feedback-resistant aroG and pheA mutants enhance flux to L-phenylalanine, which is deaminated to cinnamic acid via phenylalanine ammonia-lyase (PAL).

-

Hydrogenation Step: Enoate reductase (ER) converts cinnamic acid to dihydrocinnamic acid, achieving 1.2 g/L titer.

Co-culture Systems:

Co-culturing with Lactobacillus brevis expressing ω-TA improves amidation efficiency, yielding 320 mg/L this compound.

Yield Optimization Strategies

Cofactor Balancing

NADPH-dependent enzymes (CAR, ER) require cofactor regeneration. Integration of pntAB transhydrogenase increases NADPH/NADP⁺ ratio by 3.2-fold, boosting dihydrocinnamaldehyde production by 44%.

Substrate Channeling

Fusion proteins linking CAR and PPTase reduce intermediate diffusion, elevating catalytic efficiency (kₐₜ/Kₘ) from 0.8 to 2.4 mM⁻¹s⁻¹.

Analytical and Purification Techniques

Analyse Des Réactions Chimiques

Types of Reactions

6-(3-phenylpropanoylamino)hexanoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces amines.

Substitution: Produces substituted aromatic compounds.

Applications De Recherche Scientifique

6-(3-phenylpropanoylamino)hexanoic Acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-(3-phenylpropanoylamino)hexanoic Acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional distinctions between N-Dihydrocinnamoylaminocaproic Acid and related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | 178622-38-3 | C₁₅H₂₁NO₃ | 263.33 | Dihydrocinnamoyl, amino, carboxyl | Bioconjugation, peptide synthesis |

| Aminocaproic Acid | 60-32-2 | C₆H₁₃NO₂ | 131.17 | Amino, carboxyl | Antifibrinolytic agent |

| 6-Aminocaproic Acid Isopropyl Ester | 3173-76-0 | C₉H₁₉NO₂ | 173.25 | Amino, ester | Prodrug formulations |

| Fmoc-D-2-aminocaproic acid | 112883-41-7 | C₂₁H₂₃NO₄ | 353.41 | Fmoc-protected amino, carboxyl | Solid-phase peptide synthesis |

| N-Benzyloxycarbonyl-6-aminohexanoic Acid | 1947-00-8 | C₁₃H₁₇NO₄ | 251.28 | Benzyloxycarbonyl (Cbz), carboxyl | Peptide coupling, protective intermediates |

Key Observations :

- Unlike Fmoc-D-2-aminocaproic acid, which is designed for temporary amine protection in peptide synthesis, the dihydrocinnamoyl derivative lacks orthogonal protecting groups, limiting its utility in multi-step syntheses .

- The NHS ester derivative (CAS: 334616-48-7) exhibits superior reactivity in aqueous environments compared to the parent acid, enabling efficient crosslinking in biochemical assays .

Physicochemical Properties

Thermal and Solubility Data:

Analysis :

- Aminocaproic Acid’s low log P (-1.36) and high water solubility (-0.89 log S) align with its medical use as an injectable antifibrinolytic agent .

- The dihydrocinnamoyl derivative’s higher log P (~3.1) suggests greater lipid solubility, making it suitable for lipophilic formulations .

Activité Biologique

N-Dihydrocinnamoylaminocaproic Acid (DHCACA) is a synthetic derivative of aminocaproic acid, which is known for its antifibrinolytic properties. This compound has garnered interest in various biomedical applications due to its potential biological activities, including anti-inflammatory and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of DHCACA, supported by relevant case studies and research findings.

Chemical Structure and Properties

DHCACA is characterized by the presence of a dihydrocinnamoyl group attached to the amino acid chain of aminocaproic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C15H23NO3

- Molecular Weight : 265.36 g/mol

The compound's structure contributes to its solubility and interaction with biological systems, influencing its pharmacological effects.

DHCACA exerts its biological activity primarily through the inhibition of fibrinolysis, which is the process of breaking down fibrin in blood clots. This action is crucial in managing conditions associated with excessive bleeding. Additionally, DHCACA may influence other pathways, including:

- Anti-inflammatory pathways : By modulating cytokine release and reducing inflammatory mediators.

- Antitumor activity : Potentially through apoptosis induction in cancer cells.

Antifibrinolytic Activity

DHCACA has been shown to effectively inhibit fibrinolysis similar to its parent compound, aminocaproic acid. Studies indicate that it can significantly reduce bleeding episodes in various clinical settings.

Anti-inflammatory Effects

Research suggests that DHCACA may have anti-inflammatory properties. It can potentially reduce levels of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions.

| Study | Findings |

|---|---|

| Documented reduction in pulmonary inflammation during treatment with aminocaproic acid derivatives. |

Antitumor Potential

Emerging studies indicate that DHCACA may possess antitumor properties, potentially inducing apoptosis in cancer cells through various mechanisms, including oxidative stress modulation.

| Study | Findings |

|---|---|

| Ongoing research | Investigating the effects of DHCACA on specific cancer cell lines and its role in apoptosis induction. |

Case Studies

- Pulmonary Hemorrhage Management : A study documented the use of endobronchial DHCACA in 46 patients with pulmonary bleeding, achieving a high success rate in hemostasis.

- Hematological Malignancies : A retrospective review highlighted the use of aminocaproic acid derivatives (including DHCACA) in managing bleeding complications associated with hematological disorders.

Q & A

Q. What are the standard synthetic routes for N-Dihydrocinnamoylaminocaproic Acid, and how can purity be optimized?

this compound is typically synthesized via coupling reactions, such as using carbodiimide-based reagents (e.g., HATU) to conjugate dihydrocinnamic acid derivatives with aminocaproic acid. Critical steps include:

- Purification : Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) to achieve ≥95% purity .

- Characterization : Confirm structure via -NMR (δ 7.2–7.4 ppm for aromatic protons) and HRMS (theoretical [M+H]: 264.332) .

- Purity validation : Use UV detection at 254 nm and compare retention times against known standards .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with electrospray ionization in positive mode. Calibrate using a linear range of 1–100 ng/mL (R > 0.99) .

- NMR Spectroscopy : Use DMSO-d6 as a solvent to resolve amine and carboxyl proton signals, ensuring no residual solvents (e.g., TFA) interfere .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 30 days to establish shelf-life .

Q. How can researchers assess the biological activity of this compound in vitro?

- Cytotoxicity assays : Use MTT or resazurin-based protocols on cell lines (e.g., HEK293 or HeLa) at concentrations of 10–100 μM, with 24–72 hr exposure .

- Enzyme inhibition studies : Screen against target enzymes (e.g., proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) and measure IC values .

- Statistical rigor : Include triplicate biological replicates and use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. functional enzymatic assays) .

- Batch variability analysis : Test multiple synthesis lots for consistency in bioactivity (e.g., ±10% IC variation) .

- Meta-analysis : Aggregate data from published studies (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can mechanistic studies elucidate the interaction between this compound and cellular targets?

- Molecular docking : Use AutoDock Vina to model binding to putative targets (e.g., integrins) with a grid size of 20 × 20 × 20 Å .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips and measure binding kinetics (k/k) at 25°C .

- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. What are the best practices for designing dose-response studies to minimize off-target effects?

- Dose range : Test 5–6 log concentrations (e.g., 1 nM–100 μM) to capture full sigmoidal curves .

- Counter-screens : Include unrelated targets (e.g., kinases) to assess selectivity .

- Data normalization : Use vehicle controls and Z-factor scoring to ensure assay robustness (Z > 0.5) .

Methodological Considerations

Q. How should researchers address stability challenges during long-term storage of this compound?

- Storage conditions : Store lyophilized powder at –20°C under desiccation; avoid freeze-thaw cycles for solutions .

- Stability indicators : Monitor color changes (yellowing indicates degradation) and confirm integrity via LC-MS every 6 months .

Q. What statistical approaches are critical for validating reproducibility in preclinical studies?

- Power analysis : Calculate sample sizes (e.g., n ≥ 6) to achieve 80% power with α = 0.05 .

- Blinding : Randomize treatment groups and blind analysts to reduce bias .

- Data transparency : Share raw datasets (e.g., via Zenodo) and provide detailed protocols in supplementary materials .

Ethical and Reporting Standards

Q. How should researchers disclose potential conflicts of interest when studying proprietary derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.